2,5-Dibromo-3-phenylpyrazine
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Dibromo-3-phenylpyrazine involves various methods. One such method is the catalytic protodeboronation of pinacol boronic esters . This method involves a radical approach and is applied to various alkyl boronic esters .Molecular Structure Analysis
The molecular formula of this compound is C10H6Br2N2 . This compound is a heterocyclic aromatic compound, which means it contains a ring of atoms that includes at least one atom that is not carbon.Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it can undergo a Suzuki cross-coupling reaction with arylboronic acids to synthesize corresponding thiophene derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 334.98 g/mol . More detailed physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Fluorescence Labeling in Saccharides
2-Amino-3-phenylpyrazine, a derivative of phenylpyrazine, has been identified as a sensitive fluorescence labeling reagent for saccharides with a reducing end. This compound allows for strong fluorescence under various pH conditions, making it suitable for analysis by HPLC and HPCE techniques. It has been successfully applied in the determination of component monosaccharides in glycoproteins, indicating its potential in biochemical analysis and research (Yamamoto, Hamase, & Zaitsu, 2003).
Development of Fluorescent Dyes
2,5-Diamino-3,6-dicyanopyrazine, closely related to 2,5-Dibromo-3-phenylpyrazine, has been explored for its potential as a fluorescent chromophore for functional dye materials. This compound exhibits strong yellowish-green fluorescence in solution, indicating its use in creating new fluorescent dyes with high quantum yields. The synthesis process and the resultant fluorescent properties of this compound highlight its significance in the development of novel fluorescent materials (Shirai et al., 1998).
Electroluminescence Properties in Dyes
Research into dicyanopyrazines, including derivatives like 2-Bromomethyl-5,6-dicyano-3-phenylpyrazine, has led to the synthesis of new fluorescent styryl dyes. These studies not only provide insights into the chemical and electronic properties of these compounds but also evaluate their electroluminescence properties, which are crucial for applications in light-emitting devices (Jaung, Matsuoka, & Fukunishi, 1998).
Nonlinear Optical Properties
The investigation of compounds like 2-phenylpyrazine has provided valuable insights into the torsional potential and nonlinear optical properties of phenyl azabenzenes. Such studies are pivotal in understanding the behavior of these compounds in various electronic applications, potentially leading to advancements in materials science and optoelectronics (Alyar et al., 2011).
Safety and Hazards
Future Directions
2,5-Dibromo-3-phenylpyrazine has potential applications in various fields. For instance, it can be used as a potential alternative for antibiotics used for bacterial control during corn-to-ethanol fermentation . More research is needed to explore its potential uses and to understand its mechanism of action .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to a wide range of biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2,5-dibromo-3-phenylpyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDLKNUEOINATJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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